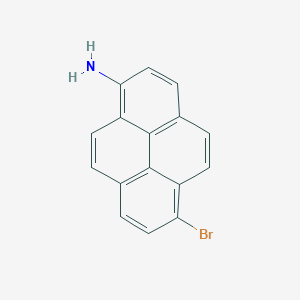6-Bromopyren-1-amine
CAS No.: 42882-08-6
Cat. No.: VC3276958
Molecular Formula: C16H10BrN
Molecular Weight: 296.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 42882-08-6 |
|---|---|
| Molecular Formula | C16H10BrN |
| Molecular Weight | 296.16 g/mol |
| IUPAC Name | 6-bromopyren-1-amine |
| Standard InChI | InChI=1S/C16H10BrN/c17-13-7-3-9-2-6-12-14(18)8-4-10-1-5-11(13)15(9)16(10)12/h1-8H,18H2 |
| Standard InChI Key | XQFHNMZDIRCTJS-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)Br)N |
| Canonical SMILES | C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)Br)N |
Introduction
Structural Characteristics and Chemical Identity
Molecular Structure and Composition
6-Bromopyren-1-amine is a substituted pyrene derivative with the molecular formula C₁₆H₁₀BrN. The compound features a pyrene core (C₁₆H₁₀) with two functional groups: a bromine atom at position 6 and an amine group (-NH₂) at position 1. By comparison with the related compound 6-Bromopyren-1-ol, which has a similar structure but with a hydroxyl group instead of an amine, we can infer several structural characteristics. The compound would maintain the four fused benzene rings characteristic of pyrene, with the bromine and amine substituents positioned at non-adjacent carbon atoms, creating an asymmetric substitution pattern across the polycyclic aromatic framework.
Physical and Chemical Properties
Physical Properties
The physical properties of 6-Bromopyren-1-amine can be inferred based on knowledge of related pyrene derivatives. Drawing parallels with 6-Bromopyren-1-ol, which appears as a solid compound at room temperature, 6-Bromopyren-1-amine would likely present as a crystalline solid, potentially with a pale yellow to white appearance. Pyrene derivatives typically exhibit high melting points due to their rigid polycyclic structure and potential for π-π stacking interactions. The presence of both bromine and amine substituents would influence the molecule's solubility profile, likely making it moderately soluble in organic solvents such as dichloromethane, toluene, and tetrahydrofuran, while exhibiting limited solubility in water.
Chemical Properties and Reactivity
The reactivity of 6-Bromopyren-1-amine would be dominated by the functional groups present and the electronic properties of the pyrene core. The amine group (-NH₂) would serve as a nucleophilic center, capable of participating in various reactions including acylation, alkylation, and condensation reactions. The bromine substituent at position 6 represents a reactive site for metal-catalyzed coupling reactions, similar to how brominated pyrene derivatives are utilized in palladium-catalyzed cross-coupling reactions as seen in the synthesis of complex pyrene-based structures . The pyrene core itself would contribute aromatic character, with the particular substitution pattern likely influencing the electron distribution across the molecule.
Spectroscopic Properties
Based on the known photophysical properties of substituted pyrenes, 6-Bromopyren-1-amine would likely exhibit characteristic absorption and emission spectra. Pyrene derivatives generally show strong absorption in the UV region and fluorescence emission that is sensitive to the nature and position of substituents. The presence of an electron-donating amine group and an electron-withdrawing bromine atom would create a push-pull electronic effect that could result in interesting photophysical behavior, potentially including solvatochromic effects (spectral shifts based on solvent polarity) and environmental sensitivity of fluorescence quantum yields.
Synthesis and Preparation Methods
Palladium-Catalyzed Methodologies
The search results describe several palladium-catalyzed reactions for the functionalization of brominated pyrenes, which could be adapted for the synthesis of 6-Bromopyren-1-amine. For instance, the use of bis(dibenzylidenacetone)palladium(0) with appropriate phosphine ligands like Xantphos or tri-tert-butylphosphine, in combination with bases such as sodium tert-butoxide, appears to be effective for creating carbon-nitrogen bonds in pyrene systems . These reaction conditions could potentially be modified to introduce an amine group at the 1-position while maintaining the bromine at position 6.
Transformation from Related Compounds
Another potential synthetic approach could involve the transformation of 6-Bromopyren-1-ol to 6-Bromopyren-1-amine. This could theoretically be accomplished through a sequence involving conversion of the hydroxyl group to a better leaving group (such as a sulfonate ester), followed by displacement with an azide and subsequent reduction to the amine. The feasibility of this approach would depend on the relative reactivity of the bromine substituent under the reaction conditions, as it might also participate in nucleophilic substitution or elimination reactions.
Applications and Research Significance
Material Science Applications
Based on the properties of related pyrene derivatives, 6-Bromopyren-1-amine could have significant applications in materials science. The combination of a polycyclic aromatic core with both electron-donating (amine) and electron-withdrawing (bromine) substituents could create interesting electronic properties useful in organic electronic devices. Additionally, the amine functionality provides a reactive handle for further derivatization, potentially allowing incorporation into polymers, dendrimers, or other macromolecular structures with applications in organic electronics or sensing technologies.
Synthetic Utility as Building Block
The presence of both bromine and amine functionalities makes 6-Bromopyren-1-amine a potentially valuable building block in organic synthesis. The bromine substituent could participate in cross-coupling reactions to form carbon-carbon bonds, while the amine group could undergo various transformations including acylation, reductive amination, or conversion to diazonium salts for further functionalization. This dual reactivity pattern would enable divergent synthetic pathways from a single molecular scaffold, potentially leading to diverse libraries of pyrene-based compounds.
Photophysical Research
Pyrene derivatives are widely studied for their photophysical properties, including fluorescence, excimer formation, and environmental sensitivity. The specific substitution pattern in 6-Bromopyren-1-amine, with substituents at the 1 and 6 positions (non-K region), would likely result in distinct photophysical behavior compared to other substitution patterns . The push-pull electronic effect created by the electron-donating amine and electron-withdrawing bromine could lead to interesting charge-transfer characteristics that might be exploited in sensing applications or photophysical studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume